(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

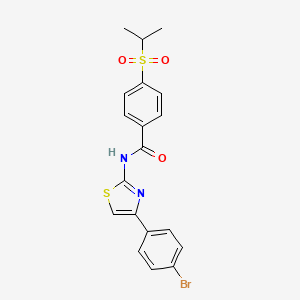

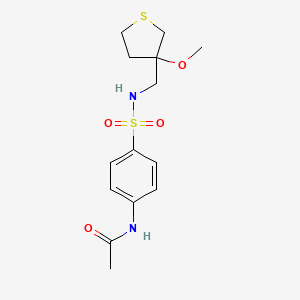

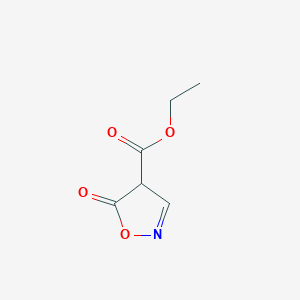

“(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a compound with the CAS Number: 875163-27-2 . It has a molecular weight of 217.27 . The compound is a powder and is stored at a temperature of 4°C . The IUPAC name for this compound is (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3 .

Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 217.27 .

Scientific Research Applications

Synthesis and Cost-Effective Processes

- The compound is a key intermediate in the synthesis of the drug Eluxadoline. A new cost-effective process for its synthesis involves salicylic acid, Methanesulfonic acid, Hexamethylenetetramine, and boc-L-Alanine combined with 2-chloroacetophenone, as confirmed by ESI-MS and NMR analysis (Nageswararao, Venkateswararao, & Prasad, 2017).

Corrosion Inhibition

- Imidazole derivatives, including variants of the compound , have been synthesized using microwave irradiation and shown to be effective corrosion inhibitors for mild steel in acidic solutions. They exhibit up to 96% corrosion inhibition efficiency, adhere strongly to surfaces, and are environmentally friendly (Prashanth et al., 2021).

Biological and Pharmaceutical Applications

- The imidazole ring, a component of the compound, is ionizable and enhances the pharmacokinetic characteristics of molecules, optimizing their solubility and bioavailability. This makes it significant in medicinal chemistry, with applications in antimicrobial and anticancer activities (Ramanathan, 2017).

Catalytic Activity

- Pd(II) complexes with ONN pincer ligand, synthesized from similar imidazole compounds, display catalytic activity towards the Suzuki-Miyaura reaction, indicating potential use in organic synthesis and industrial processes (Shukla et al., 2021).

Cytotoxic Effects in Cancer Research

- Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives demonstrate significant cytotoxic effects on lung cancer cell lines, comparable to cisplatin. This suggests potential for development into anticancer drugs (Ferri et al., 2013).

Antimicrobial Applications

- Benzimidazole derivatives, closely related to the compound , have shown marked potency as antimicrobial agents, with some compounds significantly active against pathogens like S. aureus and E. coli (Kumaravel & Raman, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” are not available, it’s worth noting that imidazole derivatives are an important area of research due to their broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .

Mechanism of Action

Target of Action

It is known that imidazole derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of potential targets for imidazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Given the potential range of targets and pathways affected, it is likely that the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used.

properties

IUPAC Name |

(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKNLIGHOXHKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CC=C2OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![tert-butyl N-[(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)methyl]carbamate](/img/structure/B2425751.png)